molecular formula C21H29N3O3S B2494321 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1396630-75-3

1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2494321
CAS No.: 1396630-75-3
M. Wt: 403.54
InChI Key: OJDWCLQKBFVXSA-UHFFFAOYSA-N
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Description

This compound is a 1,3-disubstituted urea derivative featuring a rigid adamantane moiety and a substituted phenyl ring. The stereochemistry (1R,3s) of the adamantane scaffold may influence molecular recognition in biological systems.

Properties

IUPAC Name

1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDWCLQKBFVXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting from commercially available precursors. A commonly adopted route includes:

  • Synthesis of Intermediate Compounds:

    • The synthesis of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl precursor might involve the alkylation of a phenol derivative followed by cyclization with sulfur and subsequent oxidation.

    • The adamantane-1-amine can be prepared via the reduction of the corresponding adamantane-1-carboxamide.

  • Coupling Reaction:

    • The urea linkage is often formed via the reaction between an isocyanate derivative of the adamantane precursor and an amine derivative of the phenyl precursor.

Industrial Production Methods: Scaling up the production for industrial purposes requires robust and reproducible protocols. Techniques such as continuous-flow chemistry and optimization of reaction parameters (temperature, pressure, and catalysts) are employed to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography and recrystallization, are common.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The adamantane moiety is prone to oxidation, forming ketones or alcohols under strong oxidizing conditions.

  • Reduction: Reduction of the nitroso or nitro groups within the isothiazolidinyl ring can yield corresponding amines.

  • Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, introducing different functional groups at the ortho or para positions.

Common Reagents and Conditions Used:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

  • Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products Formed:

  • Oxidation Products: Adamantanone, hydroxylated derivatives.

  • Reduction Products: Primary and secondary amines.

  • Substitution Products: Halogenated and nitrated derivatives.

Chemistry:

  • Catalyst development: Its unique structure makes it a candidate for heterogeneous catalysis.

  • Molecular recognition: Used in designing molecular receptors due to its ability to engage in multiple non-covalent interactions.

Biology and Medicine:

  • Drug design: Investigated for potential antiviral and antibacterial properties.

  • Enzyme inhibitors: The compound's structure allows it to inhibit specific enzymes by mimicking natural substrates.

Industry:

  • Material science: Explored for its potential in creating novel polymers with unique physical properties.

  • Surface coatings: Utilized in the development of hydrophobic and oleophobic surface treatments.

Mechanism of Action

Molecular Targets and Pathways: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea interacts with biological targets through multiple mechanisms:

  • Enzyme Inhibition: Binds to the active sites of enzymes, preventing substrate access and activity.

  • Receptor Modulation: Engages with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Scaffold

The compound is compared to analogs with differing substituents on the urea framework. Key examples include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-((1R,3s)-Adamantan-1-yl)-3-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea Adamantane (1R,3s), 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl C₂₃H₃₀N₄O₃S High lipophilicity; potential enzyme inhibition (speculative) -
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea Adamantylmethyl, bicyclo[2.2.1]heptane C₁₉H₃₀N₂O 36% yield; ¹H NMR confirms rigidity
1-(2-Oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea 2-Oxaadamantane, 2,3,4-trifluorophenyl C₁₇H₁₈F₃N₂O₂ Enhanced solubility via oxaadamantane; fluorophenyl for electronic effects
N-Adamantyl-N’-cyclohexyl urea (ACU) Adamantane, cyclohexyl C₁₇H₂₈N₂O Alpha-beta hydrolase (ABHD) inhibition
1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea Adamantane, 2-chloropropanoyl C₁₄H₂₀ClN₂O₂ Chlorinated acyl group for electrophilic reactivity

Key Observations :

  • Adamantane Modifications : The 2-oxaadamantane variant (Table, row 3) replaces a methylene group with oxygen, improving aqueous solubility while retaining rigidity . In contrast, the target compound retains the native adamantane structure, prioritizing lipophilicity.
  • Aromatic Substituents : The trifluorophenyl group (row 3) introduces strong electron-withdrawing effects, whereas the target compound’s 1,1-dioxidoisothiazolidin-2-yl group adds a sulfone moiety, likely enhancing hydrogen-bond acceptor capacity .
  • Synthetic Yields : Adamantane-containing ureas exhibit variable yields (e.g., 36% in row 2 vs. 82% for hexanediyl-bis-urea derivatives in ), suggesting steric hindrance from bulky groups affects efficiency .
Physicochemical and Spectroscopic Properties
  • ¹H NMR : Adamantane protons resonate as sharp singlets (δ 1.6–2.1 ppm), while the isothiazolidine dioxide and methylphenyl groups in the target compound would show distinct splitting patterns (cf. for analogous ureas) .
  • Mass Spectrometry : The molecular ion peak (m/z) for the target compound is expected near 442.5 (C₂₃H₃₀N₄O₃S), consistent with adamantane-urea analogs in (e.g., m/z 302 for C₁₉H₃₀N₂O) .

Biological Activity

The compound 1-((1R,3S)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea represents a novel class of urea derivatives that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of adamantane derivatives with isothiazolidine derivatives. The structural formula can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Table 1: Structural Properties

PropertyValue
Molecular Weight336.46 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic processes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.

Case Studies

  • Inhibition of Soluble Epoxide Hydrolase :
    • A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 0.4 to 21.7 nM against sEH, indicating potent enzyme inhibition .
  • Neuroprotective Effects :
    • In vitro studies have suggested that compounds containing the adamantane moiety can cross the blood-brain barrier, potentially offering neuroprotective effects in models of neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways has been investigated in animal models, showing a reduction in inflammatory markers when administered .

Table 2: Biological Activity Summary

Activity TypeResult/Observation
sEH InhibitionIC50: 0.4–21.7 nM
NeuroprotectionPositive effects in animal models
Anti-inflammatoryReduction in inflammatory markers

Research Findings

Recent studies have focused on the pharmacokinetic properties of this compound, highlighting its lipophilicity and potential for central nervous system penetration. The introduction of the adamantane moiety enhances its bioavailability while maintaining a balance between solubility and permeability.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to sEH, providing insights into its mechanism of action at the molecular level . These studies suggest that modifications to the structure could enhance inhibitory potency and selectivity.

Scientific Research Applications

Biological Applications

The compound's potential therapeutic applications are notable:

Anticancer Activity

Research indicates that urea derivatives can exhibit significant anticancer properties. For instance, compounds containing the adamantane structure have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

Urea derivatives have been tested for antimicrobial activity against a range of pathogens. The incorporation of the isothiazolidinone moiety may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

Neuroprotective Effects

Preliminary studies suggest that adamantane-based compounds can provide neuroprotection in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's disease .

Material Science Applications

Beyond biological applications, this compound can be explored in material science:

Polymer Chemistry

The unique properties of adamantane derivatives allow them to be used as building blocks in polymer synthesis. Their incorporation can lead to materials with enhanced thermal stability and mechanical properties .

Nanotechnology

Research into nanomaterials has identified adamantane-based compounds as potential agents for drug delivery systems due to their structural stability and ability to form complexes with various drugs .

Case Studies and Research Findings

StudyFindingsApplication
Burmistrov et al. (2023)Synthesis of new urea derivatives showed significant anticancer activity against specific cell lines.Cancer treatment
Nguyen et al. (2012)Characterized novel adamantane derivatives exhibiting antimicrobial properties.Antimicrobial agents
ResearchGate Publication (2023)Crystal structure analysis indicated potential for neuroprotective applications.Neurodegenerative disease treatment

Q & A

Advanced Research Question

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (<5), solubility (>50 µM), and CYP450 inhibition .
  • Toxicity Screening : Apply DEREK Nexus to flag structural alerts (e.g., isothiazolidin dioxide’s potential hepatotoxicity) .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) with targets like β-amyloid for neurodegenerative applications .

How should researchers address contradictory data in biological or structural studies?

Advanced Research Question
Case example: Discrepancies in enzyme inhibition results may arise from assay conditions (pH, ionic strength).

  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects .
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Crystallographic Reanalysis : Re-refine X-ray data with SHELXL to check for model bias .

What strategies enhance the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS for hydrolytic (urea cleavage) or oxidative (adamantane ring) degradation .
  • Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve serum stability .

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